molecular formula C28H44ClP B14360618 3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole CAS No. 90255-52-0

3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole

Cat. No.: B14360618
CAS No.: 90255-52-0
M. Wt: 447.1 g/mol
InChI Key: KCWXCLIPXVYWHC-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl groups and a phosphindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole typically involves multiple steps, starting with the preparation of the cyclohexyl and cyclohexylethynyl intermediates. These intermediates are then subjected to a series of reactions, including halogenation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different functional groups or core structures.

    Phosphindole derivatives: Compounds with the phosphindole core but different substituents.

Uniqueness

3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole is unique due to its specific combination of cyclohexyl groups and the phosphindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90255-52-0

Molecular Formula

C28H44ClP

Molecular Weight

447.1 g/mol

IUPAC Name

3-chloro-2-cyclohexyl-1-[2-(2-cyclohexylethynyl)cyclohexyl]-2,3,3a,4,5,6,7,7a-octahydrophosphindole

InChI

InChI=1S/C28H44ClP/c29-27-24-16-8-10-18-26(24)30(28(27)23-14-5-2-6-15-23)25-17-9-7-13-22(25)20-19-21-11-3-1-4-12-21/h21-28H,1-18H2

InChI Key

KCWXCLIPXVYWHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC2CCCCC2P3C4CCCCC4C(C3C5CCCCC5)Cl

Origin of Product

United States

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